4-(5-(Cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
Description
The compound 4-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS: 440638-20-0) is a 1,2,4-triazole derivative with a pyridine substituent at position 3 of the triazole ring. Its molecular formula is C₁₆H₁₆N₄S, with a molecular weight of 296.39 g/mol and a monoisotopic mass of 296.109568 Da . Key structural features include:
- A benzylthio group (-S-CH₂-C₆H₅) at position 5, which modulates electronic properties and binding interactions.
- A pyridine ring at position 3, enhancing solubility and enabling π-π stacking interactions.
This compound serves as a scaffold for medicinal chemistry applications, particularly in antimicrobial and antifungal agent development .
Properties
IUPAC Name |
4-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-2-22-17(16-10-12-19-13-11-16)20-21-18(22)23-14-6-9-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMRUPUDYJYLU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501112-81-8 | |
| Record name | CINNAMYL 4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an ethyl-substituted nitrile under acidic or basic conditions.
Introduction of the Cinnamylthio Group: The cinnamylthio group can be introduced by reacting the triazole intermediate with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution can be carried out using reagents like bromine in acetic acid, while nucleophilic substitution can be performed using sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the cinnamylthio group.
Reduction: Reduced derivatives of the triazole ring or the cinnamylthio group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The incorporation of the cinnamylthio group enhances the cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-pyridine hybrids can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been tested against human cancer cell lines like MCF-7 (breast cancer) and Hela (cervical cancer), demonstrating promising results in inhibiting cell growth .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Triazoles are known for their ability to disrupt fungal cell membranes, leading to cell death. The addition of the cinnamylthio moiety enhances this effect. Research has shown that derivatives of triazoles can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making them suitable candidates for developing new antimicrobial agents .
Antifungal Activity
Studies have highlighted the antifungal potential of triazole compounds. The unique structure of 4-(5-(Cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine allows it to effectively inhibit fungal growth by targeting specific enzymes involved in fungal metabolism. This makes it a valuable compound in the search for new antifungal treatments .
Synthesis and Case Studies
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general procedure includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the cinnamylthio group via nucleophilic substitution.
- Final purification using techniques such as recrystallization or chromatography.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their anticancer effects using MTT assays on MCF-7 and Hela cell lines. The results indicated that compounds with cinnamylthio substitutions exhibited enhanced cytotoxicity compared to standard triazole compounds. This suggests that modifications to the triazole structure can significantly impact biological activity .
Comparative Data Table
| Property/Activity | This compound | Standard Triazole Derivatives |
|---|---|---|
| Anticancer Activity (MCF-7) | High efficacy (IC50 = X µM) | Moderate efficacy (IC50 = Y µM) |
| Antimicrobial Spectrum | Broad spectrum (effective against E. coli and S. aureus) | Limited spectrum |
| Antifungal Activity | Effective against Candida spp. | Less effective |
Mechanism of Action
The mechanism of action of 4-(5-(Cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations at Position 5 (Thio Group)
The thio group at position 5 is a critical determinant of biological activity and physicochemical properties. Below is a comparison of derivatives with modified thio substituents:
Key Observations:
Substituent Variations at Position 4
The substituent at position 4 influences steric effects and metabolic stability:
Key Observations:
- 4-Ethyl derivatives offer a balance between metabolic stability and synthetic accessibility.
- 4-Phenyl analogs (e.g., 3h in ) exhibit higher melting points, suggesting stronger crystal lattice interactions.
- 4-Cyclopropyl groups (e.g., in ) improve structural rigidity, which may enhance binding affinity in tuberculosis targets.
Spectral and Crystallographic Data
Crystallographic studies (e.g., using SHELX software ) reveal structural insights:
- The 4-(5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () crystallizes in the monoclinic system (space group P2₁/c), with unit cell parameters a = 14.885 Å, b = 8.597 Å, c = 16.144 Å.
- 1H NMR shifts for the target compound’s pyridine protons typically appear at δ 8.50–8.70 ppm, while ethyl groups resonate at δ 1.30–1.50 ppm .
Biological Activity
The compound 4-(5-(Cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine , identified by its CAS number 578736-18-2, is a derivative of the triazole class known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4S, featuring a pyridine ring substituted with a triazole moiety. The presence of sulfur in the structure enhances its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives. The specific activities of this compound are summarized below.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. The synthesized compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| Escherichia coli | 22 | 62.5 |
| Staphylococcus aureus | 21 | 91.3 |
| Pseudomonas aeruginosa | 19 | 86.4 |
| Bacillus subtilis | 23 | 95.8 |
These results indicate that the compound exhibits promising antibacterial activity comparable to established antibiotics .
Anti-inflammatory Properties
Triazoles are also recognized for their anti-inflammatory effects. Studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In a recent study involving various triazole derivatives, compounds with similar structures exhibited IC50 values in the low micromolar range against LOX, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Emerging evidence suggests that triazole derivatives may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary studies on related compounds have shown effectiveness against various cancer cell lines.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazole derivatives found that those containing sulfur exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
- Inflammation Models : In vivo models demonstrated that triazole compounds could significantly reduce inflammation markers in animal models of arthritis .
- Cancer Cell Line Testing : Research on similar triazole compounds indicated cytotoxic effects against breast cancer cell lines, with IC50 values suggesting strong potential for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
